

Application Notes and Protocols for GPR40 (FFAR1) Calcium Mobilization Assay

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Compound of Interest

Compound Name: MK-8318

Cat. No.: B15572650

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A Note on the Target: GPR40 (FFAR1) and the Agonist **MK-8318**

Initial searches for "**MK-8318**" suggest its primary association with β -adrenergic receptors. However, the request for a calcium mobilization assay protocol, a hallmark of Gq-coupled receptor activation, strongly points towards the intended target being the G Protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a well-established therapeutic target for type 2 diabetes, and its activation by agonists leads to a robust increase in intracellular calcium. Several compounds with similar nomenclature are potent GPR40 agonists. Therefore, these application notes are tailored for a GPR40 calcium mobilization assay, a critical tool for researchers in metabolic disease and drug discovery.

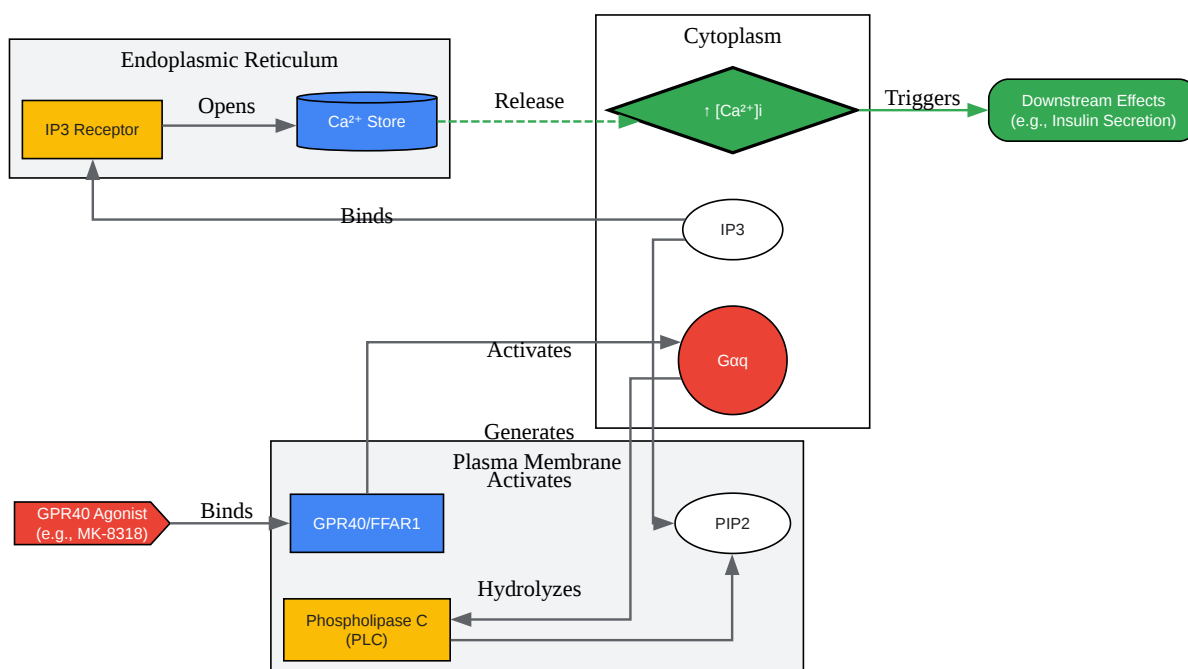
Introduction

GPR40 (FFAR1) is a G protein-coupled receptor predominantly expressed in pancreatic β -cells and intestinal enteroendocrine cells.[1] Upon activation by medium and long-chain free fatty acids (FFAs) and synthetic agonists, GPR40 couples primarily through the G α_q subunit of heterotrimeric G proteins.[2][3] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[2] This increase in intracellular calcium is a key signaling event that potentiates glucose-stimulated insulin secretion (GSIS). Consequently, measuring intracellular calcium mobilization is a primary method for screening and characterizing GPR40 agonists.

This document provides a detailed protocol for a fluorescent-based calcium mobilization assay to assess the activity of GPR40 agonists using a recombinant cell line stably expressing the human GPR40 receptor.

Signaling Pathway

The activation of GPR40 by an agonist initiates a signaling cascade leading to the release of intracellular calcium stores.



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Caption: GPR40 signaling pathway leading to calcium mobilization.

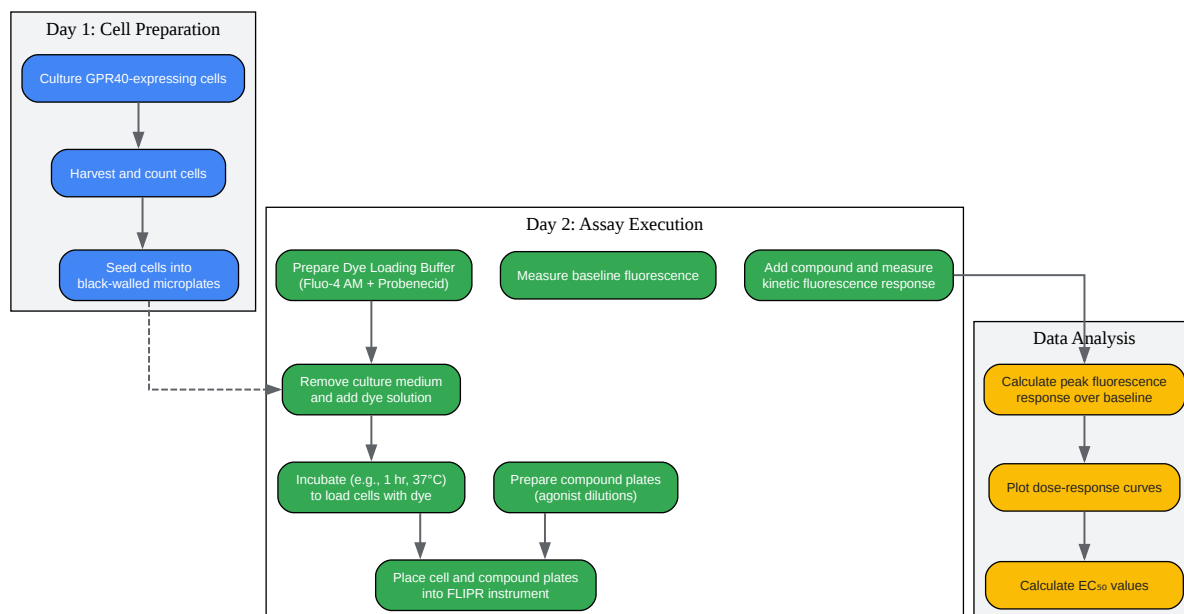
Experimental Protocol

This protocol describes the measurement of GPR40 agonist-induced calcium mobilization in CHO-K1 or HEK293 cells stably expressing human GPR40. The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fluo-8 AM, and is performed in a microplate format suitable for high-throughput screening.

Materials and Reagents

Material/Reagent	Supplier (Example)	Notes
Cell Line	ATCC, Revvity	CHO-K1 or HEK293 cells stably expressing human GPR40.
Culture Medium	Gibco	DMEM/F-12, 10% FBS, 1% Pen-Strep, Selection antibiotic (e.g., G418).
Assay Plates	Corning, Greiner	Black-walled, clear-bottom 96-well or 384-well microplates.
Test Compound	In-house/Commercial	GPR40 Agonist (e.g., MK-8318, AM-1638, TAK-875).
Positive Control	Tocris, Sigma	A known potent GPR40 agonist (e.g., Linoleic Acid, GW9508).
Calcium Dye	Molecular Probes, ABD Bioquest	Fluo-4 AM or Fluo-8 No-Wash Calcium Assay Kit.
Pluronic F-127	Invitrogen	To aid dye solubilization.
Probenecid	Sigma-Aldrich	Anion transport inhibitor to prevent dye leakage (cell-line dependent).
Assay Buffer	In-house	Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Instrumentation	Molecular Devices, Hamamatsu	FLIPR, FlexStation 3, or similar fluorescence plate reader.

Experimental Workflow



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